molecular formula C10H8N2O3 B14847264 5-(3-Methoxyphenyl)-1,3,4-oxadiazole-2-carbaldehyde

5-(3-Methoxyphenyl)-1,3,4-oxadiazole-2-carbaldehyde

Cat. No.: B14847264
M. Wt: 204.18 g/mol
InChI Key: CSOOTEHBRGWQRQ-UHFFFAOYSA-N
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Description

5-(3-Methoxyphenyl)-1,3,4-oxadiazole-2-carbaldehyde is an organic compound that belongs to the class of oxadiazoles Oxadiazoles are five-membered heterocyclic compounds containing two nitrogen atoms and one oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(3-Methoxyphenyl)-1,3,4-oxadiazole-2-carbaldehyde typically involves the cyclization of hydrazides with aldehydes under acidic or basic conditions. One common method is the reaction of 3-methoxybenzohydrazide with formic acid, which leads to the formation of the oxadiazole ring . The reaction is usually carried out under reflux conditions for several hours to ensure complete cyclization.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and other advanced techniques could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 5-(3-Methoxyphenyl)-1,3,4-oxadiazole-2-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed:

    Oxidation: 5-(3-Methoxyphenyl)-1,3,4-oxadiazole-2-carboxylic acid.

    Reduction: 5-(3-Methoxyphenyl)-1,3,4-oxadiazole-2-methanol.

    Substitution: Various substituted oxadiazoles depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 5-(3-Methoxyphenyl)-1,3,4-oxadiazole-2-carbaldehyde involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties . The exact molecular pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Uniqueness: 5-(3-Methoxyphenyl)-1,3,4-oxadiazole-2-carbaldehyde is unique due to the presence of the methoxy group, which can influence its electronic properties and reactivity. This makes it a valuable compound for specific applications where these properties are desirable.

Properties

Molecular Formula

C10H8N2O3

Molecular Weight

204.18 g/mol

IUPAC Name

5-(3-methoxyphenyl)-1,3,4-oxadiazole-2-carbaldehyde

InChI

InChI=1S/C10H8N2O3/c1-14-8-4-2-3-7(5-8)10-12-11-9(6-13)15-10/h2-6H,1H3

InChI Key

CSOOTEHBRGWQRQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C2=NN=C(O2)C=O

Origin of Product

United States

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